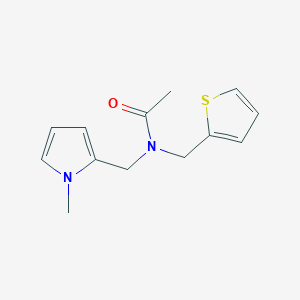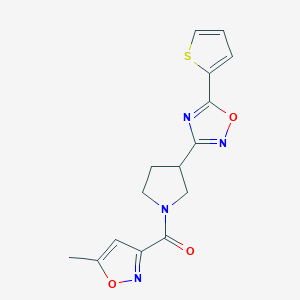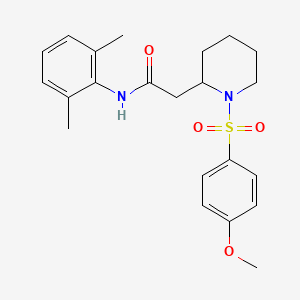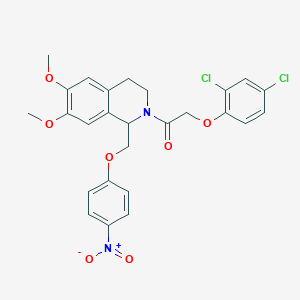![molecular formula C14H15N3O4S B2757809 N-(4-(methylsulfonyl)phenyl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-carboxamide CAS No. 1428351-22-7](/img/structure/B2757809.png)
N-(4-(methylsulfonyl)phenyl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-(methylsulfonyl)phenyl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-carboxamide is a useful research compound. Its molecular formula is C14H15N3O4S and its molecular weight is 321.35. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthesis Techniques and Intermediates
Researchers have developed various strategies for synthesizing pyrazolo and pyrimidinone derivatives, highlighting the versatility of these compounds in chemical synthesis. For instance, Zhu et al. (2011) described an efficient strategy for synthesizing 4-methylene-1-(phenylsulfonyl)-4,5-dihydro-1H-pyrazole, indicating a pathway that may relate to the compound of interest (Yuanxun Zhu et al., 2011). Similarly, Ledenyova et al. (2017) discussed the chemospecific reactions and ring reduction in sulfonyl derivatives of pyrazolo[5,1-c][1,2,4]triazines, which could be related to the compound's synthesis pathway (I. Ledenyova et al., 2017).
Potential Biological Activities
Several studies have evaluated the biological activities of sulfonamide and pyrazolo derivatives, which may offer insights into the applications of N-(4-(methylsulfonyl)phenyl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-carboxamide. For example, Alsaedi et al. (2019) synthesized a novel series of pyrazolo[1,5-a]pyrimidine ring systems containing phenylsulfonyl moieties and evaluated their antimicrobial activities, suggesting potential antimicrobial applications for similar compounds (Amani M. R. Alsaedi et al., 2019). Furthermore, Mert et al. (2014) designed and synthesized pyrazole-sulfonamide derivatives to test their antiproliferative activities against cancer cell lines, indicating the potential anticancer applications of related compounds (Samet Mert et al., 2014).
Mécanisme D'action
Target of Action
The compound, also known as N-(4-METHANESULFONYLPHENYL)-5H,6H,7H-PYRAZOLO[3,2-B][1,3]OXAZINE-3-CARBOXAMIDE, primarily targets the Cyclooxygenase (COX) enzyme . COX plays a crucial role in converting arachidonic acid to inflammatory mediators .
Mode of Action
The compound acts as a selective COX-2 inhibitor . It binds with high affinity to the COX-2 active site, inhibiting the enzyme’s activity . The SO2Me pharmacophore of the compound is inserted into the secondary pocket of COX-2 and forms hydrogen bonds with the active site .
Biochemical Pathways
The compound affects the arachidonic acid cascade , a key biochemical pathway involved in inflammation, pain, and fever . By inhibiting COX-2, the compound reduces the conversion of arachidonic acid to prostaglandin H2 (PGH2), which is further metabolized to various prostanoids . These prostanoids play a role in many inflammatory processes .
Pharmacokinetics
They are primarily excreted in the urine and feces .
Result of Action
The inhibition of COX-2 by the compound leads to a decrease in the production of prostanoids, reducing inflammation, pain, and fever . In addition, the compound exhibits significant antinociceptive activity, as demonstrated in the formalin test .
Propriétés
IUPAC Name |
N-(4-methylsulfonylphenyl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O4S/c1-22(19,20)11-5-3-10(4-6-11)16-13(18)12-9-15-17-7-2-8-21-14(12)17/h3-6,9H,2,7-8H2,1H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RINJSLCHDRAXOQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC=C(C=C1)NC(=O)C2=C3N(CCCO3)N=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(2H-1,3-benzodioxol-5-yl)-N-[5-(3-chlorophenyl)-1,3,4-oxadiazol-2-yl]acetamide](/img/structure/B2757728.png)
![4-(3,5-dimethyl-1H-pyrazol-1-yl)-2-[4-(4-methylpiperidine-1-carbonyl)piperidin-1-yl]pyrimidine](/img/structure/B2757729.png)
![N-(2-(benzo[d]oxazol-2-yl)phenyl)-2-(thiophen-2-yl)quinoline-4-carboxamide](/img/structure/B2757730.png)

![[(2-Phenylethyl)carbamoyl]methyl 3-methoxybenzoate](/img/structure/B2757733.png)
![n-[(1-Methyl-1h-1,2,4-triazol-3-yl)methyl]but-2-ynamide](/img/structure/B2757736.png)

![2-(3,4-Dimethylphenyl)-8-methylimidazo[1,2-a]pyridine](/img/structure/B2757739.png)
![Methyl 4-{4-[(4-acetylanilino)carbonyl]piperazino}-3-nitrobenzenecarboxylate](/img/structure/B2757740.png)
![3-{[4-(prop-2-en-1-yl)-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}propanoic acid](/img/structure/B2757745.png)

![3-[4-(3,5-dimethoxybenzoyl)piperazin-1-yl]-6-(1H-pyrazol-1-yl)pyridazine](/img/structure/B2757748.png)
![12-[3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl]-7-thia-9,11-diazatricyclo[6.4.0.0(2),]dodeca-1(12),2(6),8,10-tetraene](/img/structure/B2757749.png)
